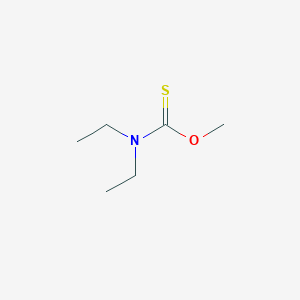
Diethylthiocarbamic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylthiocarbamic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C6H13NOS and its molecular weight is 147.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Diethylthiocarbamic acid methyl ester is a metabolite of disulfiram, primarily known for its role in alcohol aversion therapy. It has been shown to inhibit low Km aldehyde dehydrogenase (ALDH) in liver mitochondria, which is crucial for the metabolism of acetaldehyde, a toxic byproduct of alcohol metabolism. This inhibition can lead to increased acetaldehyde levels when alcohol is consumed, resulting in unpleasant reactions that discourage drinking .
Key Chemical Properties:
- Molecular Formula : C6H13NS2
- Molecular Weight : 163.3 g/mol
- Solubility : Soluble in chloroform and methanol
- Stability : Stable when stored properly at -20°C .
Alcohol Sensitization Studies
DDTC-Me's primary application is in alcohol sensitization research. Studies have demonstrated that administration of DDTC-Me can lead to significant cardiovascular responses in rats when alcohol is subsequently introduced. This suggests its potential use in understanding the mechanisms underlying disulfiram's effects on alcohol consumption .
Cancer Research
Recent investigations indicate that this compound may have implications in cancer therapy due to its ability to chelate metal ions like copper. The interaction between diethyldithiocarbamate and copper ions generates reactive oxygen species (ROS), which can induce cytotoxicity in cancer cells. This mechanism highlights its potential as an anticancer agent, particularly when combined with other therapeutic modalities .
Metabolic Studies
Research has shown that DDTC-Me plays a significant role in metabolic pathways involving disulfiram. Its formation from disulfiram metabolism illustrates the compound's relevance in studying drug metabolism and pharmacokinetics .
Case Studies
Eigenschaften
CAS-Nummer |
62604-36-8 |
|---|---|
Molekularformel |
C6H13NOS |
Molekulargewicht |
147.24 g/mol |
IUPAC-Name |
O-methyl N,N-diethylcarbamothioate |
InChI |
InChI=1S/C6H13NOS/c1-4-7(5-2)6(9)8-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
JEUZJMXPVCUAMW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)OC |
Kanonische SMILES |
CCN(CC)C(=S)OC |
Synonyme |
diethyldithiocarbamate methyl ester diethylthiocarbamic acid methyl ester Me-DTC methyl diethyldithiocarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















